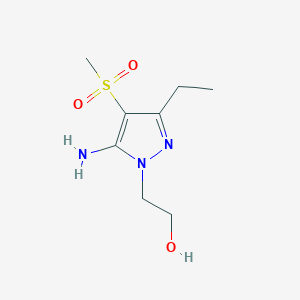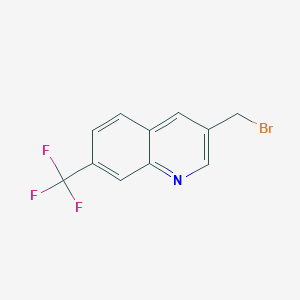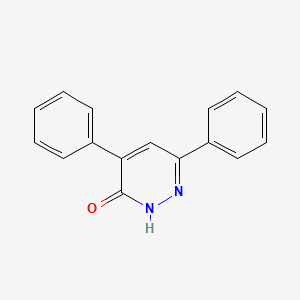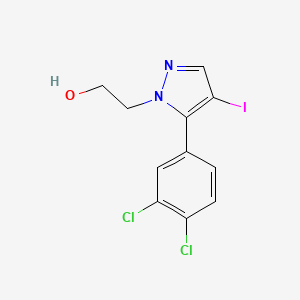
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound that features a unique combination of a furan ring, a triazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the catalytic conversion of glucose with acetylacetone to yield 2-methyl-3-acetylfuran.
Formation of the Triazole Ring: The triazole ring can be synthesized via the reaction of carboethoxyhydrazones of 2-methyl-5-phenyl-3-acetylfuran with thionyl chloride to form 4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles.
Coupling of the Furan and Triazole Rings: The furan and triazole rings are then coupled through a series of reactions involving common reagents such as potassium tert-butylate and alkyl iodides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted ethanamines.
Scientific Research Applications
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-acetylfuran: A furan derivative with similar structural features.
4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles: Compounds with a similar furan-triazole framework.
Uniqueness
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific combination of a furan ring, a triazole ring, and an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H12N4O/c1-5(10)8-11-9(13-12-8)7-3-4-14-6(7)2/h3-5H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
JHIFNGZZTIUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=N2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


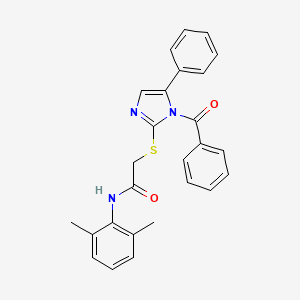
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
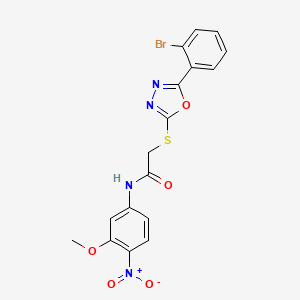
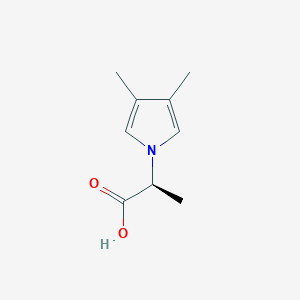

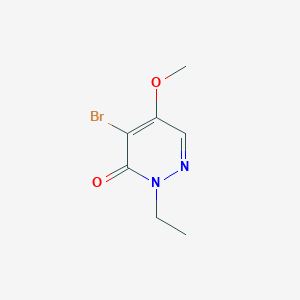
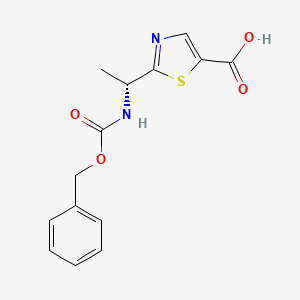
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
